molecular formula C6H4BrClFN B14862054 2-Bromo-6-(chloromethyl)-4-fluoropyridine

2-Bromo-6-(chloromethyl)-4-fluoropyridine

Cat. No.: B14862054
M. Wt: 224.46 g/mol
InChI Key: KHUNBNOCQKZUBG-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-4-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 6-(chloromethyl)-4-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-fluoropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.

    Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. The compound can be used as a precursor in the synthesis of polymers

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2

InChI Key

KHUNBNOCQKZUBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)F

Origin of Product

United States

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